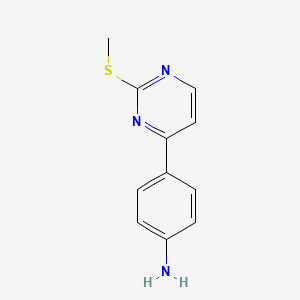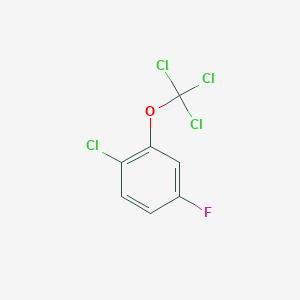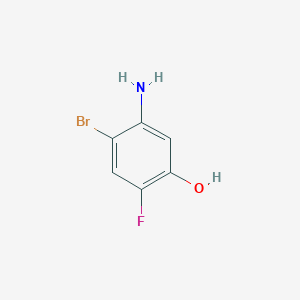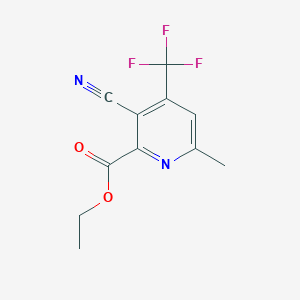
4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . Another method involves the reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray study . The title compound was obtained by reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the transformation of 5-acetyl-4-aminopyrimidines into pyrido [2,3- d ]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “1- (3,4-dichlorophenyl)-2- [2- (methylsulfanyl)-4-pyrimidinyl]ethanone” has a melting point of 135 - 136°C .Scientific Research Applications
Application Summary
“4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine” is used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives . These compounds are important due to their wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Methods of Application
The synthesis involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. When acylated with carboxylic anhydrides or acid chlorides, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
Results or Outcomes
The results of these reactions are new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These compounds have shown promising biological activity, making them potential candidates for further pharmaceutical research .
Synthesis of Racemic N-methyl-4-[2-(methylsulfanyl)-pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine
Application Summary
This compound is synthesized by cycloaddition of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride and subsequent N-methylation of 4-[2-(methylsulfanyl)-pyrimidin-4-yl]-1-(tetrahydrofuran-2-yl)-1H-pyrazol-5-amine with methyl iodide .
Methods of Application
The synthesis involves the reaction of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride, followed by N-methylation with methyl iodide .
Results or Outcomes
The result of this reaction is the compound Racemic N-methyl-4-[2-(methylsulfanyl)-pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine .
Synthesis of 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one
Application Summary
This compound is synthesized from 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one .
Methods of Application
The synthesis involves stirring a solution of 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one in DMF-DMA at 80 °C for 2 hours .
Results or Outcomes
The result of this reaction is the compound 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one .
Synthesis of Racemic N-methyl-4-[2-(methylsulfanyl)-pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine
Application Summary
This compound is synthesized by cycloaddition of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride and subsequent N-methylation of 4-[2-(methylsulfanyl)-pyrimidin-4-yl]-1-(tetrahydrofuran-2-yl)-1H-pyrazol-5-amine with methyl iodide .
Methods of Application
The synthesis involves the reaction of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride, followed by N-methylation with methyl iodide .
Results or Outcomes
The result of this reaction is the compound Racemic N-methyl-4-[2-(methylsulfanyl)-pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine .
Synthesis of 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one
Application Summary
This compound is synthesized from 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one .
Methods of Application
The synthesis involves stirring a solution of 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one in DMF-DMA at 80 °C for 2 hours .
Results or Outcomes
The result of this reaction is the compound 1-cyclopropyl-3-(2-(methylsulfanyl) pyrimidin-4-yl) propan-2-one .
properties
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEYMEPFBCFBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)
![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)



![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)